molecular formula C8H13N3O3 B12931378 1-(2-Hydroxyethyl)-L-histidine CAS No. 70147-22-7

1-(2-Hydroxyethyl)-L-histidine

Cat. No.: B12931378
CAS No.: 70147-22-7
M. Wt: 199.21 g/mol
InChI Key: KKFWSSOYLZYUMW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)-L-histidine is a derivative of the essential amino acid L-histidine, characterized by the addition of a 2-hydroxyethyl group to the imidazole ring or side chain. L-Histidine itself (CAS 71-00-1) is a critical precursor for histamine and carnosine biosynthesis, with a molecular formula of C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . Modifications like hydroxyethylation alter solubility, stability, and biological activity, making such derivatives valuable in pharmaceutical and industrial applications.

Properties

CAS No.

70147-22-7

Molecular Formula

C8H13N3O3

Molecular Weight

199.21 g/mol

IUPAC Name

(2S)-2-amino-3-[1-(2-hydroxyethyl)imidazol-4-yl]propanoic acid

InChI

InChI=1S/C8H13N3O3/c9-7(8(13)14)3-6-4-11(1-2-12)5-10-6/h4-5,7,12H,1-3,9H2,(H,13,14)/t7-/m0/s1

InChI Key

KKFWSSOYLZYUMW-ZETCQYMHSA-N

Isomeric SMILES

C1=C(N=CN1CCO)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(N=CN1CCO)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine and ethylene oxide.

    Reaction Conditions: The reaction involves the nucleophilic addition of ethylene oxide to the imidazole ring of L-histidine under basic conditions. This step is followed by hydrolysis to yield the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups to the molecule.

Scientific Research Applications

(S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the activity of enzymes and other proteins.

Comparison with Similar Compounds

L-Histidine Monohydrochloride Monohydrate

Structural Differences :

  • L-Histidine monohydrochloride monohydrate (CAS 5934-29-2) includes a hydrochloride salt and water of crystallization, with the formula C₆H₁₂ClN₃O₃ (MW 209.63 g/mol) .
  • 1-(2-Hydroxyethyl)-L-histidine would replace one hydrogen on the imidazole or side chain with a -CH₂CH₂OH group, increasing hydrophilicity and molecular weight.

Chemical Stability :

  • L-Histidine monohydrochloride monohydrate is stable under standard storage conditions but degrades under extreme pH or heat .
  • Hydroxyethylated analogs (e.g., 1-(2-hydroxyethyl)pyrrolidone, 1-(2HE)PRLD) exhibit thermal and oxidative degradation, producing pyrrolidine and ammonia . Similar degradation pathways may apply to 1-(2-hydroxyethyl)-L-histidine, though specific data are lacking.

Methylhistidine Derivatives

Structural Differences :

  • 1-Methylhistidine and 3-methylhistidine involve methyl group substitutions on the imidazole ring, altering pKa values (e.g., 1-methylhistidine: pKa₁ 1.69, pKa₂ 6.48) .
  • 1-(2-Hydroxyethyl)-L-histidine would introduce a polar hydroxyethyl group, likely increasing aqueous solubility compared to methylated analogs.

Degradation :

  • Methylhistidines are more resistant to enzymatic cleavage but may undergo oxidation under harsh conditions. In contrast, hydroxyethyl groups (as seen in 1-(2HE)PRLD) are prone to autooxidation, forming aldehydes and amines .

Hydroxyethyl-Modified Heterocycles

Example : 1-(2-Hydroxyethyl)imidazolidine-2-thione (CAS 932-49-0)
Structural Differences :

  • This compound features a hydroxyethyl group attached to an imidazolidine-thione ring (MW 146.21 g/mol) .
  • 1-(2-Hydroxyethyl)-L-histidine differs by incorporating the hydroxyethyl group into a histidine backbone, retaining amino acid functionality.

Stability and Toxicity :

  • 1-(2-Hydroxyethyl)imidazolidine-2-thione degrades into irritants under industrial conditions .
  • Hydroxyethyl-histidine derivatives might exhibit similar irritant properties, necessitating careful handling .

Key Data Tables

Table 1: Molecular Properties of L-Histidine and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number
L-Histidine C₆H₉N₃O₂ 155.15 Imidazole, α-amino acid 71-00-1
L-Histidine monohydrochloride monohydrate C₆H₁₂ClN₃O₃ 209.63 Hydrochloride salt, hydrate 5934-29-2
1-Methylhistidine C₇H₁₁N₃O₂ 169.18 Methyl-imidazole 3325-63-5
1-(2-Hydroxyethyl)pyrrolidone (1-(2HE)PRLD) C₆H₁₁NO₂ 129.16 Hydroxyethyl, pyrrolidone 3445-11-2
1-(2-Hydroxyethyl)imidazolidine-2-thione C₅H₁₀N₂OS 146.21 Hydroxyethyl, thione 932-49-0

Table 2: Degradation Products of Hydroxyethyl-Modified Compounds

Compound Degradation Conditions Major Degradation Products Concentration (Typical) Reference
1-(2HE)PRLD Thermal/Oxidative Pyrrolidine, ammonia, NPYR Pyrrolidine: 10–50 mg/L
3-Amino-1-propanol blends Oxidative (120°C, O₂) Ammonia, 3-methylpyrrolidine Ammonia: 5–20 mg/L
L-Histidine monohydrochloride Acidic hydrolysis Histamine, imidazole derivatives N/A

Research Findings and Contradictions

  • Degradation Pathways : Hydroxyethyl groups in 1-(2HE)PRLD undergo autooxidation via radical intermediates , whereas methylhistidines are more stable . This suggests that 1-(2-hydroxyethyl)-L-histidine may degrade faster than methylated analogs but slower than pyrrolidone derivatives.
  • Biological Activity: L-Histidine increases cerebral blood flow via H₁/H₂ receptors .
  • Contradictions: While 1-(2HE)PRLD degrades into toxic pyrrolidine , L-histidine derivatives like carnosine are antioxidants. This highlights the context-dependent safety of hydroxyethyl modifications.

Biological Activity

1-(2-Hydroxyethyl)-L-histidine, also known as (S)-2-amino-3-(1-(2-hydroxyethyl)-1H-imidazol-4-yl)propanoic acid, is a chiral amino acid derivative that exhibits significant biological activity due to its structural similarity to L-histidine. The presence of a hydroxyethyl group enhances its solubility and reactivity, making it a compound of interest in various scientific fields, including biochemistry and pharmacology.

The unique structure of 1-(2-Hydroxyethyl)-L-histidine allows it to participate in various chemical reactions. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. This property is crucial for its role in enzyme catalysis and protein interactions.

PropertyValue
Molecular FormulaC₉H₁₂N₂O₃
Molecular Weight184.20 g/mol
SolubilitySoluble in water
pKaApproximately 6.0

Biological Activity

The biological activity of 1-(2-Hydroxyethyl)-L-histidine is primarily linked to its interaction with cellular components and its potential therapeutic applications. Studies have shown that it can enhance the activity of certain enzymes and influence cellular processes.

Enzyme Interactions

Research indicates that 1-(2-Hydroxyethyl)-L-histidine can modulate the activity of enzymes involved in oxidative stress responses. For example, it has been observed to increase the cytotoxicity of hydrogen peroxide in Chinese hamster ovary (CHO) cells by enhancing the production of DNA double-strand breaks (DSBs) through its interaction with L-histidine pathways .

Case Study: Hydrogen Peroxide-Induced Cytotoxicity

A study demonstrated that pre-exposure to L-histidine increased the toxicity elicited by hydrogen peroxide at various temperatures. This effect was more pronounced at lower temperatures, suggesting a temperature-dependent mechanism where L-histidine enhances oxidative damage by promoting DSB formation .

Potential Therapeutic Applications

The compound's ability to interact with biological targets suggests potential applications in drug development. Its role as a precursor in synthesizing more complex molecules highlights its significance in medicinal chemistry. Furthermore, its unique properties may offer advantages over traditional compounds in specific therapeutic contexts.

The mechanism by which 1-(2-Hydroxyethyl)-L-histidine exerts its biological effects involves several pathways:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is critical for enzyme function.
  • Hydrogen Bonding : The hydroxyethyl group enhances hydrogen bonding capabilities, influencing protein structure and function.
  • Oxidative Stress Modulation : By enhancing oxidative damage response mechanisms, it may play a role in protecting cells from oxidative stress or facilitating apoptosis in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.